molecular formula C18H22N2O2 B11942958 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea CAS No. 6341-37-3

1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B11942958
CAS No.: 6341-37-3
M. Wt: 298.4 g/mol
InChI Key: YIOZSFNDGMKRKF-UHFFFAOYSA-N
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Description

1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound with the CAS Number 6341-37-3 and a molecular formula of C18H22N2O2 . It has a molecular weight of 298.379 g/mol . Key physical properties include a density of 1.146 g/cm³ and a boiling point of 348.7°C at 760 mmHg . The urea functional group is a privileged scaffold in medicinal chemistry and drug discovery . Urea-containing compounds are frequently investigated for their ability to act as protein kinase inhibitors and for their broad spectrum of biological activities, which can include anticancer, anti-inflammatory, and antibacterial properties . The urea moiety is capable of forming a characteristic network of hydrogen bonds with biological targets, making it a valuable pharmacophore for the development of novel therapeutic agents . As such, this compound serves as a valuable building block or intermediate for researchers in medicinal chemistry, particularly those exploring structure-activity relationships (SAR) in the development of new bioactive molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

6341-37-3

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea

InChI

InChI=1S/C18H22N2O2/c1-12(2)14-10-9-13(3)16(11-14)20-18(21)19-15-7-5-6-8-17(15)22-4/h5-12H,1-4H3,(H2,19,20,21)

InChI Key

YIOZSFNDGMKRKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)NC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Nucleophilic Addition to Isocyanates

The reaction of amines with isocyanates is a well-established route for urea synthesis. In this approach, one amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. For unsymmetrical ureas, this requires selective activation of one amine as an isocyanate precursor. For example, 5-isopropyl-2-methylaniline can be converted to its corresponding isocyanate using triphosgene in anhydrous dichloromethane, followed by reaction with 2-methoxyaniline. This method avoids symmetrical urea byproducts but necessitates stringent moisture control due to the sensitivity of isocyanates to hydrolysis.

Carbodiimide-Mediated Coupling

Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate urea formation by activating carboxylic acids as intermediates. However, for direct amine-amine coupling, this method is less common unless one amine is first converted to a carbamate or thiocarbamate. While this route offers milder conditions, it introduces additional steps for protection and deprotection, reducing overall atom economy.

Detailed Preparation Methods

Triphosgene-Mediated Isocyanate Generation

This method is preferred for substrates incompatible with aqueous conditions.

Procedure :

  • Step 1 : React 5-isopropyl-2-methylaniline (1.0 equiv) with triphosgene (0.33 equiv) in anhydrous dichloromethane at 0°C.

  • Step 2 : After 1 hour, add 2-methoxyaniline (1.0 equiv) and triethylamine (2.0 equiv).

  • Step 3 : Warm to room temperature and stir for 24 hours.

  • Step 4 : Wash with brine, dry over Na₂SO₄, and concentrate.

  • Step 5 : Purify via flash chromatography (hexane/ethyl acetate).

Yield : 75–80%.
Advantages :

  • High regioselectivity.

  • Suitable for moisture-sensitive substrates.

Limitations :

  • Requires hazardous reagents (triphosgene).

  • Generates stoichiometric HCl, necessitating neutralization.

Optimization and Scalability

Solvent and Temperature Effects

ParameterAqueous MethodTriphosgene Method
Solvent WaterDichloromethane
Temperature 25°C0°C → 25°C
Reaction Time 18 hours25 hours
Purity >95%90–93%

The aqueous method achieves higher purity due to in-situ precipitation of byproducts, whereas the triphosgene route requires chromatographic purification.

Gram-Scale Synthesis

The aqueous-phase method has been demonstrated for gram-scale production of analogous ureas, with yields maintained at >80%. Key considerations include:

  • Slow addition of potassium isocyanate to prevent exothermic side reactions.

  • Use of excess amine (1.2 equiv) to minimize symmetrical urea formation.

Challenges and Mitigation Strategies

Steric Hindrance

The isopropyl and methyl groups on the phenyl ring introduce steric bulk, slowing nucleophilic attack. Mitigation strategies include:

  • Elevated Temperatures : Heating to 40–50°C in the aqueous system.

  • Ultrasonication : Enhances mixing and reaction kinetics.

Functional Group Compatibility

The methoxy group is susceptible to oxidation under acidic conditions. Neutral pH in the aqueous method preserves its integrity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the urea moiety, potentially converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Studies

One of the primary areas of application for 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea is in pharmacological research. Preliminary studies indicate its potential as an inhibitor for specific enzymes related to neurodegenerative diseases. For instance:

  • Monoamine Oxidase Inhibition : Research has shown that compounds similar to this urea can selectively inhibit monoamine oxidase B (MAO-B), which plays a significant role in the metabolism of neurotransmitters such as dopamine. This inhibition is crucial for developing treatments for Parkinson's disease and other neurodegenerative disorders .

Toxicity Assessments

Toxicity evaluations are critical in determining the safety profile of new compounds. In vitro studies using Vero cell lines have demonstrated that this urea exhibits low toxicity at concentrations up to 100 μg/mL, indicating its potential safety for therapeutic use . The IC₅₀ values obtained from these studies suggest that it can be considered for further development without immediate concerns regarding cytotoxicity.

Environmental Impact Studies

Given the increasing concern about environmental pollutants, studies have also focused on the ecotoxicological effects of this compound. It has been classified as very toxic to aquatic life, which necessitates careful consideration during its synthesis and application in industrial processes . Understanding its environmental impact is crucial for sustainable practices in chemical manufacturing.

Case Study 1: Neuroprotective Effects

In a study examining various urea derivatives, researchers found that 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea exhibited significant neuroprotective effects in cellular models of oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels, which are implicated in neuronal damage . This finding supports its potential use in developing neuroprotective agents.

Case Study 2: Enzyme Inhibition Profiles

Another study focused on evaluating the enzyme inhibition profiles of this compound against MAO-B and acetylcholinesterase (AChE). The results indicated that it acts as a selective inhibitor for MAO-B, with an IC₅₀ value comparable to established inhibitors used in clinical settings . This selectivity enhances its appeal as a candidate for treating conditions like Alzheimer's disease.

Summary Table of Applications

Application AreaKey FindingsReferences
PharmacologySelective MAO-B inhibition; potential for neuroprotection
Toxicity AssessmentLow cytotoxicity up to 100 μg/mL
Environmental ImpactVery toxic to aquatic life

Mechanism of Action

The mechanism of action of “Urea,N-(2-methoxyphenyl)-N’-[2-methyl-5-(1-methylethyl)phenyl]-” depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of aromatic rings and functional groups can facilitate binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related urea derivatives and their key properties, based on evidence from peer-reviewed studies and chemical databases:

Compound Name Molecular Formula Substituents Key Properties/Applications Source
1-(3-Isopropylphenyl)-3,3-dimethylurea C12H18N2O 3-Isopropylphenyl, 3,3-dimethylurea Higher lipophilicity; reduced H-bonding
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea C15H19N3O3 5-(tert-Butyl)isoxazol-3-yl, 2-methoxyphenyl Heterocyclic isoxazole enhances π-π interactions; increased polarity
HBK14 (Piperazine derivative) C22H29ClN2O2 2,6-Dimethylphenoxyethoxyethyl, 2-methoxyphenylpiperazine (hydrochloride) Basic piperazine improves solubility

Structural and Functional Analysis:

1-(3-Isopropylphenyl)-3,3-dimethylurea (C12H18N2O): The dimethylurea group reduces hydrogen-bonding capacity compared to the target compound, likely diminishing interactions with polar biological targets.

The tert-butyl group increases lipophilicity but may reduce aqueous solubility compared to the target’s isopropyl-methylphenyl group .

The piperazine hydrochloride salt improves water solubility, contrasting with the neutral urea core of the target compound. This highlights the trade-off between solubility and hydrogen-bonding capacity in drug design .

Key Findings from Research:

  • Steric Effects : The 2-methyl and 5-isopropyl groups in the target compound create steric hindrance, which may limit binding to flat active sites but enhance selectivity for hydrophobic pockets .
  • Electronic Effects : The ortho-methoxy group in the target and similar compounds (e.g., HBK14) can participate in hydrogen bonding, critical for interactions with serine/threonine kinases or GPCRs .
  • Synthetic Challenges : Attempted cyclization of acylphenylureas (e.g., 1-(p-anisoyl)-3-(2-methoxyphenyl)urea) often fails due to substituent positioning, underscoring the importance of substituent orientation in urea stability .

Biological Activity

1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea, also known as NSC 46212, is a compound with the molecular formula C18H22N2O2 and a molar mass of 298.38 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

PropertyValue
Molecular FormulaC18H22N2O2
Molar Mass298.38 g/mol
CAS Number6341-37-3

Biological Activity Overview

Research indicates that 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea exhibits various biological activities, including antimicrobial , antitumor , and toxicological effects . The following sections will delve into these activities.

Antimicrobial Activity

Recent studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against several bacterial strains, demonstrating effective inhibition zones.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various compounds including 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea against Staphylococcus aureus and Escherichia coli. The results indicated inhibition zones measuring up to 16 mm for S. aureus and 14 mm for E. coli, suggesting strong antibacterial potential .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, contributing to its potential as an anticancer agent.

Table: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF-715G2/M cell cycle arrest
A54912Inhibition of proliferation

In a notable study, the compound was found to exhibit cytotoxic effects on HeLa cells with an IC50 value of 10 µM, indicating a significant potential for further development in cancer therapy .

Toxicological Considerations

While exploring its biological activity, it is crucial to consider the toxicological profile of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea. Preliminary assessments indicate that the compound is very toxic to aquatic life (GHS Hazard Statement H400), which raises concerns about its environmental impact and necessitates careful handling .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it may interact with specific receptors involved in cell signaling pathways that regulate apoptosis and proliferation.

Q & A

Q. How should researchers address batch-to-batch variability in bioactivity data?

  • Methodology :
  • QC protocols : Standardize synthesis (e.g., fixed reaction time/temperature) and validate purity (HPLC ≥98%).
  • Statistical analysis : Apply ANOVA to compare bioactivity across batches. Use principal component analysis (PCA) to identify outliers linked to impurities.
  • Documentation : Report synthetic conditions (e.g., lot numbers, solvent grades) in supplementary materials .

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